

Application Notes and Protocols: Stereoselective Reactions Involving Phenylselenenyl Bromide

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Compound of Interest

Compound Name: Phenylselenenyl bromide

Cat. No.: B105852

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylselenenyl bromide (PhSeBr) is a highly valuable reagent in modern organic synthesis, primarily serving as a source of the electrophilic phenylselenenyl group (PhSe⁺). Its reactions with unsaturated systems, such as alkenes and alkynes, proceed with a high degree of stereocontrol, making it an indispensable tool for the synthesis of complex molecules with defined stereochemistry. The formation of a cyclic seleniranium ion intermediate is key to the stereoselectivity observed in these transformations. This document provides detailed application notes and experimental protocols for key stereoselective reactions involving **phenylselenenyl bromide**, with a focus on their application in research and drug development.

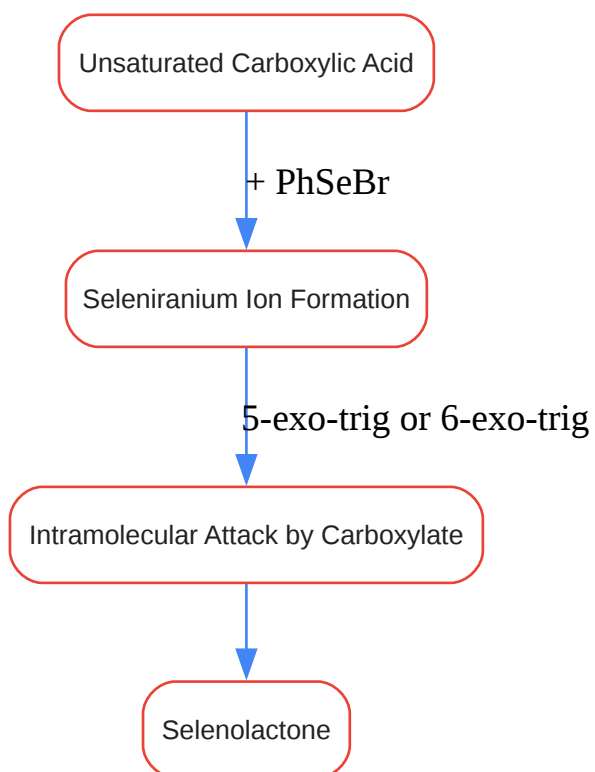
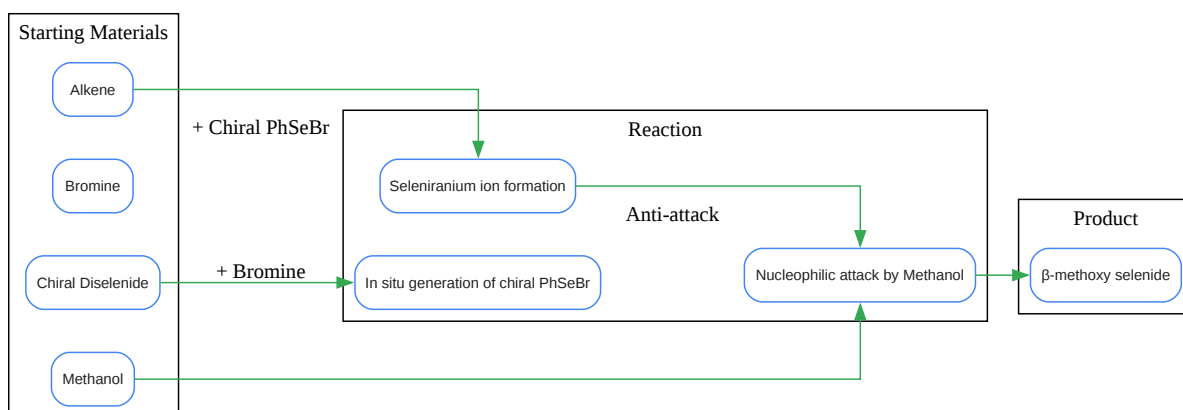
Electrophilic Addition to Alkenes

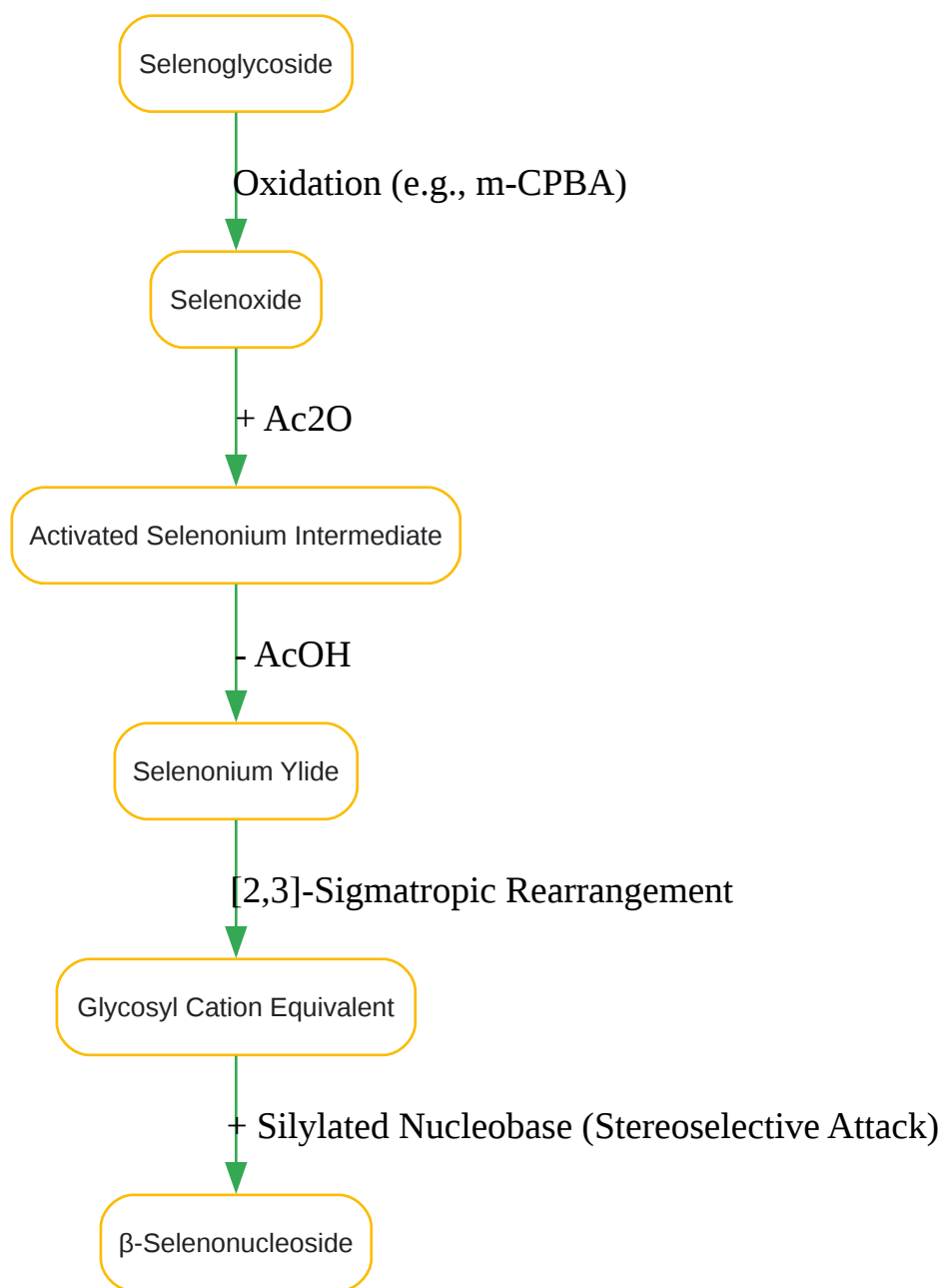
The electrophilic addition of **phenylselenenyl bromide** to alkenes is a cornerstone of organoselenium chemistry. The reaction typically proceeds via an anti-addition mechanism, leading to the formation of trans-1,2-disubstituted products. This high stereoselectivity arises from the formation of a bridged seleniranium ion, which is subsequently opened by the bromide nucleophile in an S_N2-type fashion.

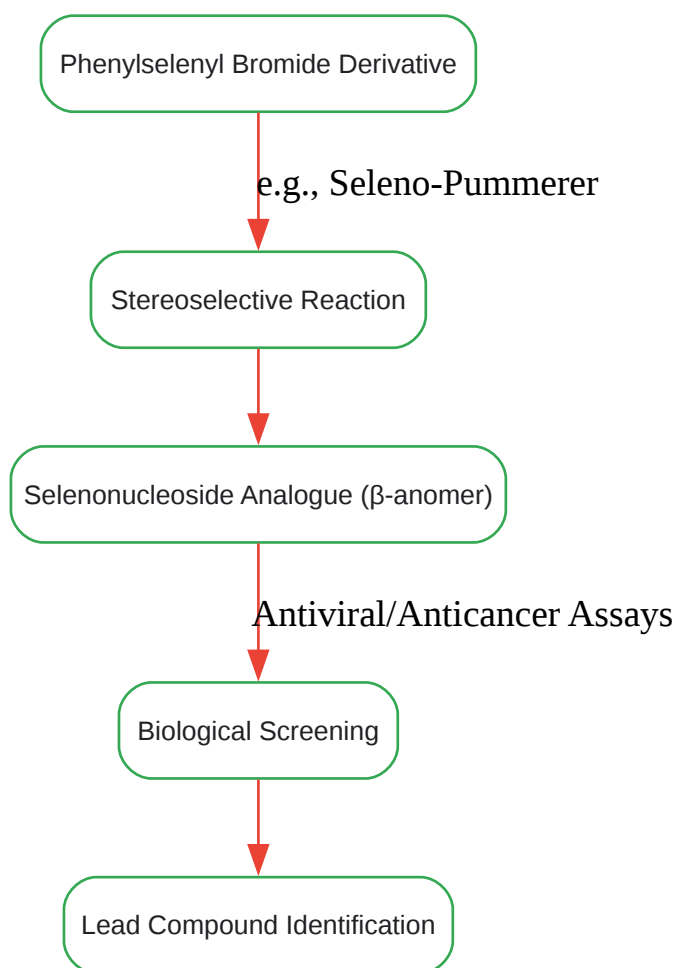
Methoxyselenenylation

When the addition is carried out in the presence of a nucleophilic solvent, such as methanol, solvent incorporation occurs, leading to β -methoxy selenides. The use of chiral selenium electrophiles can induce asymmetry in the product.

Workflow for Asymmetric Methoxyselenenylation:







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